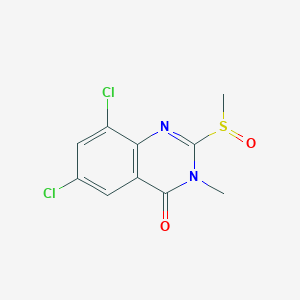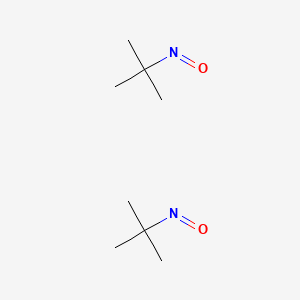![molecular formula C8H5F2N3O2 B1418736 7-(Difluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid CAS No. 1160246-20-7](/img/structure/B1418736.png)
7-(Difluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Descripción general
Descripción
7-(Difluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a chemical compound with the CAS Number: 1160246-20-7 . It has a molecular weight of 213.14 . It is a powder at room temperature .
Synthesis Analysis
The synthesis of 7-(Difluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid involves the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group in acetic acid . This leads to 7-difluoromethylpyrazolo[1,5-a]pyrimidines .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H5F2N3O2/c9-7(10)6-4(8(14)15)3-11-5-1-2-12-13(5)6/h1-3,7H,(H,14,15) .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 213.14 . The InChI code for this compound is 1S/C8H5F2N3O2/c9-7(10)6-4(8(14)15)3-11-5-1-2-12-13(5)6/h1-3,7H,(H,14,15) .Aplicaciones Científicas De Investigación
Fluorescent Molecules
Pyrazolo[1,5-a]pyrimidines (PPs), including 7-(Difluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid, have been identified as strategic compounds for optical applications . They exhibit several key characteristics such as simpler and greener synthetic methodology and tunable photophysical properties . These properties make them crucial tools for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .
Solid-State Emitters
Compounds of this family allow good solid-state emission intensities . This means they can be designed as solid-state emitters by proper structural selection .
Fluorophores
These compounds have been used as fluorophores in a comprehensive theoretical-experimental study . The photobleaching characteristics and stability at extreme pH values of these fluorescent compounds are critical to their application as fluorescent materials and bio-probes .
Antimicrobial Agents
Pyrazolo[1,5-a]pyrimidines have shown potential as antimicrobial agents . This makes them valuable in the field of medicine, particularly in the development of new antibiotics .
Anticancer Agents
These compounds have also been studied for their potential as anticancer agents . They are promising medical pharmacophores in structures as potential drugs in the treatment of cancer .
Anti-Inflammatory and Antiviral Agents
Pyrazolo[1,5-a]pyrimidines are being extensively studied due to their diverse biological activity . They have been found to have potential as anti-inflammatory or antiviral agents .
Anxiolytics and Sedatives
Compounds containing the pyrazolo[1,5-a]pyrimidine ring, such as zaleplon, indiplon, and ocinaplon, are used as anxiolytics and sedatives .
Selective Kinase Inhibitors
These compounds have been highlighted for their potential as selective kinase inhibitors . This makes them valuable in the field of medicinal chemistry, particularly in the development of new treatments for various diseases .
Safety And Hazards
Propiedades
IUPAC Name |
7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2N3O2/c9-7(10)6-4(8(14)15)3-11-5-1-2-12-13(5)6/h1-3,7H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHJIMIJRRHBMOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2N=CC(=C(N2N=C1)C(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101182022 | |
| Record name | 7-(Difluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101182022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Difluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid | |
CAS RN |
1160246-20-7 | |
| Record name | 7-(Difluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160246-20-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-(Difluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101182022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Ethyl-2-[3-[3-[(3-ethyl-3H-benzothiazol-2-ylidene)methyl]-5,5-dimethylcyclohex-2-EN-1-ylidene]prop-1-enyl]benzothiazolium iodide](/img/structure/B1418654.png)

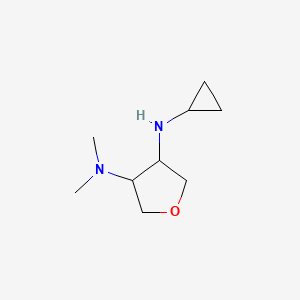
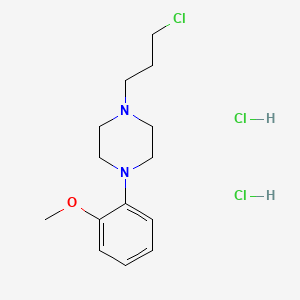

![4-Chloro-6-iodothieno[2,3-d]pyrimidine](/img/structure/B1418666.png)

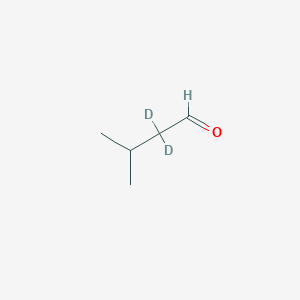
![3-[(4-Nitrobenzyl)oxy]pyridine hydrobromide](/img/structure/B1418670.png)

